4-(Trifluoromethoxy)phenacyl bromide
Overview
Description
4-(Trifluoromethoxy)phenacyl bromide, also known as 2-Bromo-4’-(trifluoromethoxy)acetophenone, is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to a bromomethyl ketone group. It is a pale yellow solid with a melting point of 55°C and is sparingly soluble in chloroform and slightly soluble in methanol .
Scientific Research Applications
4-(Trifluoromethoxy)phenacyl bromide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block for the development of therapeutic agents targeting specific diseases, including prion diseases and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)phenacyl bromide typically involves the bromination of 4-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include room temperature or mild heating to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of safer and more environmentally friendly brominating agents to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or reduced ketone derivatives.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The bromomethyl ketone group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to the desired biological or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-cyanoacetophenone
Uniqueness
4-(Trifluoromethoxy)phenacyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of compounds with enhanced biological activity and improved pharmacokinetic profiles .
Properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAGGWLQIILIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381082 | |
Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103962-10-3 | |
Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-(trifluoromethoxy)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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